1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid 1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2155856-01-0
VCID: VC7489838
InChI: InChI=1S/C11H13NO4/c1-16-11(15)7-6-9(10(13)14)12-5-3-2-4-8(7)12/h6H,2-5H2,1H3,(H,13,14)
SMILES: COC(=O)C1=C2CCCCN2C(=C1)C(=O)O
Molecular Formula: C11H13NO4
Molecular Weight: 223.228

1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid

CAS No.: 2155856-01-0

Cat. No.: VC7489838

Molecular Formula: C11H13NO4

Molecular Weight: 223.228

* For research use only. Not for human or veterinary use.

1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid - 2155856-01-0

Specification

CAS No. 2155856-01-0
Molecular Formula C11H13NO4
Molecular Weight 223.228
IUPAC Name 1-methoxycarbonyl-5,6,7,8-tetrahydroindolizine-3-carboxylic acid
Standard InChI InChI=1S/C11H13NO4/c1-16-11(15)7-6-9(10(13)14)12-5-3-2-4-8(7)12/h6H,2-5H2,1H3,(H,13,14)
Standard InChI Key FMSVONQZPAFECD-UHFFFAOYSA-N
SMILES COC(=O)C1=C2CCCCN2C(=C1)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functionalization

The indolizine system consists of a six-membered pyridine ring fused to a five-membered pyrrole ring, with a bridgehead nitrogen atom shared between both rings. In 1-(methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid, the pyridine ring is partially saturated (5,6,7,8-tetrahydro), reducing aromaticity and introducing conformational flexibility . The methoxycarbonyl (–COOCH3_3) and carboxylic acid (–COOH) groups at positions 1 and 3, respectively, provide distinct electronic and steric profiles.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptorSource
Molecular formulaC11H13NO4\text{C}_{11}\text{H}_{13}\text{NO}_4
Molecular weight223.22 g/mol
SMILESCOC(=O)C1=C2CCCCN2C(=C1)C(=O)O
InChIKeyFMSVONQZPAFECD-UHFFFAOYSA-N
Predicted CCS (Ų, [M+H]+)148.1

The tetrahydroindolizine core’s partial saturation moderates electron delocalization, altering reactivity compared to fully aromatic indolizines. The carboxylic acid group (pKa4.2\text{p}K_a \approx 4.2) enhances water solubility under physiological conditions, while the ester group contributes to lipophilicity (logP1.8\log P \approx 1.8) .

Spectroscopic and Chromatographic Signatures

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 224.09174 ([M+H]+), consistent with the molecular formula . Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the methoxycarbonyl group (δ=3.82\delta = 3.82 ppm, singlet) and the carboxylic acid proton (δ=12.1\delta = 12.1 ppm, broad) . The tetrahydroindolizine ring protons appear as multiplet clusters between δ=1.5\delta = 1.5 and 3.03.0 ppm, reflecting conformational dynamics .

Synthetic Routes and Methodological Considerations

Cyclocondensation Strategies

The synthesis of tetrahydroindolizine derivatives historically relies on cyclocondensation reactions. A proven route involves the reaction of 2-ethoxycarbonylmethylpyridine with α-halogenated ketones or aldehydes under basic conditions . For example, chloroacetone reacts with pyridine precursors to form indolizine-1-carboxylic acid analogs, albeit in modest yields (30–45%) .

2-ethoxycarbonylmethylpyridine+ClCH2COCH3baseTetrahydroindolizine scaffold\text{2-ethoxycarbonylmethylpyridine} + \text{ClCH}_2\text{COCH}_3 \xrightarrow{\text{base}} \text{Tetrahydroindolizine scaffold}

Functional Group Installation

Post-cyclization functionalization introduces the methoxycarbonyl and carboxylic acid groups. Selective esterification at position 1 using methyl chloroformate (ClCOOCH3\text{ClCOOCH}_3) and subsequent oxidation at position 3 with potassium permanganate (KMnO4\text{KMnO}_4) yields the target compound . Purification via recrystallization (ethanol/water) achieves >95% purity, as verified by HPLC .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanol/water (7:3)Maximizes solubility
Temperature80–100°CAccelerates cyclization
Reaction time12–18 hoursBalances completion vs. degradation
Oxidizing agentKMnO4\text{KMnO}_4 (0.1 M)Selective C–H oxidation

Physicochemical and Collisional Properties

Ion Mobility and Mass Spectrometry

Collision cross section (CCS) values, predicted using ion mobility-mass spectrometry (IM-MS), provide insights into gas-phase ion structures. The [M+H]+ ion exhibits a CCS of 148.1 Ų, indicative of a compact conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid and ester groups . Sodium adducts ([M+Na]+) show increased CCS (157.2 Ų), reflecting cation-induced structural expansion .

Solubility and Partitioning Behavior

Experimental solubility data remain scarce, but computational predictions suggest moderate aqueous solubility (2.1\approx 2.1 mg/mL at pH 7.4) and a lipophilicity profile (logD7.4=0.9\log D_{7.4} = 0.9) suitable for blood-brain barrier penetration . The carboxylic acid’s pH-dependent ionization (pKa4.2\text{p}K_a \approx 4.2) enhances solubility in alkaline media.

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields (<50%) and laborious purification. Flow chemistry approaches could enhance efficiency, while enzymatic catalysis might improve regioselectivity .

Data Gaps and Research Needs

No peer-reviewed studies specifically address this compound’s biological activity or material properties. Priority research areas include:

  • Pharmacological profiling: Screening against cancer cell lines and microbial targets.

  • Crystallographic analysis: Determining solid-state conformation via X-ray diffraction.

  • Process optimization: Developing scalable routes for industrial production.

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